[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate is primarily metabolized through three pathways: N-deethylation, hydroxylation of the cyclohexyl ring, and hydrolysis of the ester bond. [ [] ] This extensive metabolism results in minimal excretion of the unchanged drug in urine and bile. [ [] ]
While the exact mechanism of action is not fully detailed in the provided abstracts, research indicates that [(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate and its active metabolite, RCC-36, exhibit high binding affinity to both human serum albumin and alpha 1-acid glycoprotein. [ [] ] Additionally, [(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate demonstrates potential for targeted delivery to the bladder, evidenced by higher concentrations in the bladder compared to plasma in cannulated rats. [ [] ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0